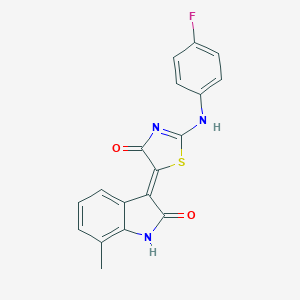![molecular formula C17H13FN2O2S B307891 (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as FMF-04-159-1, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as an anti-cancer agent, making it a focus of interest for further investigation.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are required for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been shown to have low toxicity in normal cells, indicating its potential as a safe anti-cancer agent. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is its high potency in inhibiting cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. However, its limited solubility in water can make it challenging to use in certain experimental settings. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in humans.
Future Directions
Future research on (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one could focus on optimizing its pharmacokinetic properties and developing more efficient methods for its synthesis. Additionally, studies could investigate its potential as a treatment for inflammatory diseases and other conditions beyond cancer. Further investigation of its mechanism of action could also lead to the development of more effective anti-cancer therapies.
Synthesis Methods
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde and thiourea in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield a high purity product with good reproducibility.
Scientific Research Applications
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied in preclinical models as a potential anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor effects of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one in mouse models of breast and lung cancer.
properties
Product Name |
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C17H13FN2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
NFRQTDPFFOMCQF-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)

![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)
